Product packaging for Acetytastragaloside(Cat. No.:)

Acetytastragaloside

Cat. No.: B11933030
M. Wt: 911.1 g/mol
InChI Key: KWZSMZJAHIHRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetytastragaloside refers to a group of acetylated cycloartane-type triterpene glycosides, including Astragaloside I, II, and their isoforms, which are natural constituents found in the plant Astragalus membranaceus . These compounds are identified as direct biosynthetic precursors to Astragaloside IV (AS-IV), a major active component known for its wide-ranging pharmacological properties . The primary research value of this compound lies in its role in the efficient production of Astragaloside IV. Studies have established that specific acetyl esterases can selectively hydrolyze the acetyl groups on the xylopyranosyl residues of Acetytastragalosides, cleanly converting them into Astragaloside IV . This biotransformation pathway provides a promising solution to the challenge of low natural abundance of Astragaloside IV in herbs, offering a viable method for its preparation in larger quantities for research purposes . By providing this compound, researchers can investigate and optimize this microbial or enzymatic conversion process. Furthermore, studying this compound itself contributes to the understanding of the biosynthetic pathway of astragalosides. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H74O17 B11933030 Acetytastragaloside

Properties

IUPAC Name

[4,5-diacetyloxy-6-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O17/c1-22(49)58-28-20-57-40(36(60-24(3)51)35(28)59-23(2)50)63-30-12-14-47-21-46(47)16-15-43(8)37(45(10)13-11-31(64-45)42(6,7)56)25(52)18-44(43,9)29(46)17-26(38(47)41(30,4)5)61-39-34(55)33(54)32(53)27(19-48)62-39/h25-40,48,52-56H,11-21H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZSMZJAHIHRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Elucidation, and Advanced Analytical Characterization of Acetytastragaloside

Metodologias para Extração e Purificação de Fontes Naturais

A obtenção do acetiastragalosídeo em estado puro requer um processo multifásico que começa com a extração da matéria vegetal e é seguido por uma purificação cromatográfica rigorosa.

A extração inicial do acetiastragalosídeo das raízes secas e em pó de Astragalus membranaceus ou Astragalus mongholicus envolve normalmente a utilização de solventes. nih.gov A extração assistida por ultrassons (EAU) e a extração assistida por micro-ondas (EAM) são técnicas avançadas que oferecem vantagens em relação aos métodos convencionais de maceração ou refluxo. mdpi.com Estes métodos podem aumentar a eficiência da extração, reduzir o tempo de processamento e diminuir o consumo de solventes. mdpi.com Os parâmetros ideais para estes processos, como a potência do ultrassom ou das micro-ondas, a temperatura de extração, o tempo e a razão sólido-líquido, são cuidadosamente otimizados para maximizar o rendimento do saponino. mdpi.comnih.gov Após a extração inicial, o extrato bruto é frequentemente submetido a uma partição líquido-líquido, por exemplo, entre n-butanol e água, para concentrar os saponinos na fase orgânica.

Tabela 1: Comparação das Técnicas de Extração para Compostos de Astragalus

Técnica de Extração Vantagens Fatores a Otimizar
Extração Assistida por Ultrassons (EAU) Tempo de extração reduzido, maior eficiência. mdpi.com Potência do ultrassom, temperatura, tempo, razão sólido-líquido. mdpi.com
Extração Assistida por Micro-ondas (EAM) Aquecimento rápido e seletivo, maior rendimento. mdpi.com Potência das micro-ondas, tempo, razão solvente-material. mdpi.com

O extrato enriquecido em saponinas é uma mistura complexa que requer técnicas cromatográficas sofisticadas para isolar o acetiastragalosídeo. A cromatografia em coluna é frequentemente utilizada como um passo de purificação inicial. As fases estacionárias comuns incluem sílica-gel, resinas macroporosas e fases de sílica de fase reversa (como a C18). mdpi.com

Para o isolamento final e para obter um elevado grau de pureza, a cromatografia líquida de alta eficiência (CLAE) preparativa é o método de eleição. A cromatografia de contracorrente de alta velocidade (CCCVA) também se revelou uma técnica eficaz para a separação de saponinas e outros constituintes de extratos de Astragalus. nih.govresearchgate.netresearchgate.net Este método de cromatografia líquido-líquido elimina a adsorção irreversível a um suporte sólido, o que leva a taxas de recuperação mais elevadas. nih.gov

Abordagens de Elucidação e Confirmação Estrutural

A determinação da estrutura química exata do acetiastragalosídeo baseia-se na aplicação combinada de técnicas espectroscópicas e espectrométricas de massa avançadas.

A espectroscopia de Ressonância Magnética Nuclear (RMN) é uma ferramenta indispensável para a elucidação estrutural inequívoca do acetiastragalosídeo. researchgate.netresearchgate.net As experiências de RMN unidimensionais (1D), como a RMN de ¹H e ¹³C, fornecem informações sobre os ambientes dos protões e dos carbonos na molécula. researchgate.net

Para montar a estrutura completa, são essenciais experiências de RMN bidimensionais (2D). nih.gov Estas incluem:

COSY (Espectroscopia de Correlação): Identifica acoplamentos de spin entre protões vizinhos.

HSQC (Correlação Quântica Simples Heteronuclear): Correlaciona os sinais de protões com os sinais dos carbonos diretamente ligados.

HMBC (Correlação de Múltiplas Ligações Heteronucleares): Revela correlações de longo alcance entre protões e carbonos ao longo de duas a três ligações, o que é crucial para ligar as unidades de açúcar ao aglicono e entre si.

NOESY (Espectroscopia de Efeito Overhauser Nuclear): Fornece informações sobre a proximidade espacial dos átomos, o que ajuda a determinar a estereoquímica da molécula.

A espectrometria de massa de alta resolução (EMAR) é utilizada para determinar com precisão a massa molecular do acetiastragalosídeo, permitindo a confirmação da sua fórmula molecular como C47H74O17. A espectrometria de massa em tandem (EM-EM) fornece informações estruturais valiosas através da análise dos padrões de fragmentação. A fragmentação induzida da molécula precursora leva à perda sequencial das unidades de açúcar, e a análise da massa desses fragmentos ajuda a confirmar a sequência da cadeia de oligossacarídeos e a estrutura do aglicono.

Tabela 2: Dados Espectrométricos de Massa para Acetiastragalosídeo

Parâmetro Detalhe Finalidade
Fórmula Molecular C47H74O17 Determinação da composição elementar.
Massa Monoisotópica 910.4876 g/mol Massa exata utilizada para confirmação da fórmula.
Técnica de Ionização ESI (Ionização por Eletrospray) Método suave para gerar iões moleculares intactos.

Desenvolvimento e Validação de Métodos Analíticos Quantitativos e Qualitativos

Para garantir a qualidade e a consistência dos extratos de Astragalus e para estudos farmacocinéticos, foram desenvolvidos e validados métodos analíticos robustos. A cromatografia líquida de alta eficiência (CLAE) e a cromatografia líquida-espectrometria de massa (CL-EM) são as técnicas mais utilizadas para a análise quantitativa do acetiastragalosídeo. nih.gov

Os métodos de CLAE utilizam frequentemente colunas de fase reversa (por exemplo, C18) com deteção por ultravioleta (UV) ou por espalhamento de luz por evaporação (ELSD). No entanto, para uma maior sensibilidade e seletividade, especialmente em matrizes biológicas complexas como o plasma, os métodos de CL-EM/EM são preferidos. nih.gov Estes métodos são validados para garantir o seu desempenho em termos de:

Linearidade: A capacidade de obter resultados de teste que são diretamente proporcionais à concentração do analito.

Precisão: A proximidade entre os resultados de medições repetidas.

Exatidão: A proximidade do resultado do teste ao valor verdadeiro.

Seletividade: A capacidade de avaliar inequivocamente o analito na presença de outros componentes.

Limite de Quantificação (LDQ): A menor quantidade do analito que pode ser quantificada com precisão e exatidão. nih.gov

Estes métodos validados são cruciais para o controlo de qualidade de medicamentos à base de plantas e para a investigação científica.

Tabela de Nomes de Compostos

Nome do Composto
Acetiastragalosídeo
n-butanol
Sílica-gel

Development of High-Performance Liquid Chromatography (HPLC) Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Acetylastragaloside and related compounds. researchgate.net Due to the weak ultraviolet (UV) absorption of these saponins (B1172615), alternative detection methods are often necessary for sensitive and reliable quantification. oup.com

Evaporative Light Scattering Detection (ELSD) has emerged as a suitable alternative to UV detection for compounds lacking strong chromophores. nih.govresearchgate.net HPLC-ELSD methods have been successfully developed for the determination of various astragalosides, including Astragaloside (B48827) I, a closely related compound. researchgate.net These methods are noted for being rapid, straightforward, and reproducible. oup.com

Method development typically involves optimizing several key parameters to achieve effective separation and quantification:

Stationary Phase: Reversed-phase columns, such as C18 (octadecylsilane), are commonly employed for the separation of these glycosides. oup.comnih.govresearchgate.net

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water is frequently used. oup.comresearchgate.net For instance, one established method for Astragaloside I, III, and IV uses an isocratic mobile phase of acetonitrile-water (36:64). researchgate.net

Detector Settings: When using ELSD, parameters such as the drift tube temperature and nebulizing gas pressure must be carefully optimized. For example, settings might include a drift tube temperature of 90°C and a nitrogen gas pressure of 0.15 MPa. researchgate.net Another method set the evaporating temperature at 43°C with a compressed air pressure of 3.4 bar. oup.com

The table below summarizes typical parameters used in HPLC-ELSD methods for the analysis of astragalosides.

ParameterCondition 1Condition 2Condition 3
Column Shim-pack ODS (150 mm × 6 mm) researchgate.netHypersil C18 (150 mm x 4.6 mm) nih.govresearchgate.netZorbax Eclipse XDB C18 oup.com
Mobile Phase Acetonitrile:Water (36:64) researchgate.netAcetonitrile:Water (1:2) nih.govresearchgate.netAcetonitrile and Water (Gradient) oup.com
Flow Rate Not Specified researchgate.net1.0 mL/min nih.govresearchgate.netNot Specified oup.com
Detector ELSD researchgate.netELSD nih.govresearchgate.netELSD oup.com
Detector Temp. 90°C (Drift Tube) researchgate.net105°C (Drift Tube) nih.govresearchgate.net43°C (Evaporating) oup.com
Gas Pressure 0.15 MPa (N₂) researchgate.net2.96 L/min (Gas Flow) nih.govresearchgate.net3.4 bar (Compressed Air) oup.com

These developed HPLC methods provide the sensitivity and selectivity required for the quality control of raw materials and finished products containing Acetylastragaloside. researchgate.net

Utilization of Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) for Comprehensive Profiling

For a more comprehensive understanding beyond simple quantification, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is an indispensable tool. nih.gov This high-resolution technique allows for the detailed profiling and structural characterization of Acetylastragaloside and its related metabolites or degradation products in complex biological or chemical matrices. nih.govnih.gov

The UPLC-Q-TOF-MS approach facilitates a holistic quality evaluation by generating a detailed chemical profile of a sample. nih.gov The process involves:

Rapid Separation: UPLC systems use smaller particle-size columns, enabling higher resolution and faster separation times compared to conventional HPLC. nih.gov

High-Resolution Mass Detection: The Q-TOF mass spectrometer provides highly accurate mass measurements, which are crucial for determining the elemental composition of parent compounds and their fragments. nih.gov Data is often collected in both positive and negative ionization modes to maximize the detection of different compound classes. nih.govnih.gov

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to fragment specific ions of interest. The resulting fragmentation patterns serve as fingerprints that help in the structural elucidation of unknown compounds or confirmation of known ones. nih.gov For example, in the analysis of Astragaloside IV, fragmentation analysis showed characteristic losses of xylose and glucose molecules from the parent ion. nih.gov

Data Processing: Specialized software is used to process the vast amount of data generated, allowing for the detection and identification of numerous metabolites and related compounds simultaneously. nih.gov

This methodology is particularly powerful for metabolic profiling studies, where it can be used to identify phase I and phase II metabolites in various biological samples, providing critical insights into the biotransformation of the parent compound. nih.gov

Validation Parameters for Analytical Procedures (e.g., specificity, reproducibility)

The validation of an analytical procedure is essential to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. fda.govscielo.br The validation process involves evaluating several key performance characteristics as stipulated by international guidelines, such as those from the International Conference on Harmonisation (ICH). fda.goveditage.com

For analytical methods developed for Acetylastragaloside, the following parameters are critical:

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.bryoutube.com In chromatography, this is typically demonstrated by showing that the peak for Acetylastragaloside is well-resolved from other peaks and that its peak purity is confirmed. scielo.br

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scielo.br Precision is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-day precision). scielo.br

Intermediate Precision: Expresses within-laboratory variations, such as on different days, or with different analysts or equipment. scielo.br

Reproducibility: Measures the precision between different laboratories, assessing the ruggedness of the method. scielo.brgavinpublishers.com Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). scielo.br For instance, a validated HPLC-ELSD method for Astragaloside I reported an RSD of 2.91%. researchgate.net

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined using recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. researchgate.net An average recovery of 100.60% was reported for Astragaloside I in one study. researchgate.net

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

The table below outlines key validation parameters and their significance.

Validation ParameterDefinitionCommon MetricExample Data (for Astragaloside I)
Specificity Ability to measure only the desired analyte. scielo.brPeak resolution, Purity analysisMethod demonstrated good separation from other astragalosides. researchgate.net
Accuracy Closeness of measured value to true value. researchgate.netPercent Recovery99.25% - 100.60% researchgate.net
Precision (Reproducibility) Agreement among results from multiple analyses. scielo.brRelative Standard Deviation (RSD)2.91% - 3.35% researchgate.net
Linearity Proportionality of signal to analyte concentration. wjarr.comCorrelation Coefficient (r²)r ≥ 0.9982 (for related compounds) researchgate.net
Limit of Detection (LOD) Lowest analyte amount that can be detected. wjarr.comSignal-to-Noise Ratio (e.g., 3:1)40 ng on-column (for Astragaloside IV) oup.com
Limit of Quantification (LOQ) Lowest analyte amount that can be quantified reliably. wjarr.comSignal-to-Noise Ratio (e.g., 10:1)0.22-0.52 ng (for related compounds) researchgate.net

A thoroughly validated analytical method ensures the quality, reliability, and consistency of results, which is an integral part of good analytical practice and quality control in the pharmaceutical industry. wjarr.com

Biosynthesis and Metabolic Pathways of Acetytastragaloside

Proposed Biosynthetic Routes of Triterpenoid (B12794562) Saponins (B1172615) in Astragalus Species

The biosynthesis of triterpenoid saponins, including acetylastragaloside, in Astragalus species is a complex process that begins with the universal isoprenoid pathway. Two primary pathways, the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, contribute the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com

The synthesis of the triterpenoid backbone proceeds through the following key stages:

Formation of Squalene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to create squalene.

Cyclization: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This linear precursor is then cyclized by oxidosqualene cyclases (OSCs) to form the characteristic cycloartane (B1207475) skeleton of astragalosides. youtube.com

Tailoring Modifications: The cycloartane skeleton is further modified by a series of tailoring enzymes, including cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). These enzymes are responsible for hydroxylation, oxidation, and glycosylation reactions that lead to the vast diversity of astragalosides. mdpi.com The final step in the formation of acetylastragaloside involves the transfer of an acetyl group to a hydroxyl group on the sugar moiety of a precursor astragaloside (B48827).

Identification of Enzyme Systems and Precursors Involved in Acetytastragaloside Formation

The formation of acetylastragaloside is a late-stage modification in the biosynthesis of astragalosides. The key enzyme system involved in this process is a family of acyltransferases, specifically acetyl-coenzyme A (acetyl-CoA) dependent acetyltransferases (ATs). These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to a specific hydroxyl group on the sugar residues of a precursor astragaloside molecule.

Recent research has led to the identification and characterization of saponin (B1150181) acetyltransferases from Astragalus membranaceus. These enzymes exhibit regiospecificity, meaning they selectively acetylate certain positions on the sugar moieties. The precursors for acetylastragaloside are other astragalosides that have already undergone glycosylation. For example, astragaloside II can be a precursor for the formation of other acetylated astragalosides. The acetylation of these precursors is a crucial step in generating the structural diversity of astragalosides found in the plant. admescope.com

In Vitro Metabolic Characterization

In vitro metabolic studies are essential for understanding the potential biotransformation of a compound within the body. These studies typically utilize subcellular fractions from metabolically active tissues, such as the liver and intestines, to identify potential metabolites and the enzymes responsible for their formation. Due to a lack of direct experimental studies on acetylastragaloside, the following sections describe the generally accepted methodologies and plausible metabolic pathways based on the metabolism of structurally related saponins.

In vitro metabolism of acetylastragaloside would likely be investigated using liver microsomes and intestinal epithelial cell fractions. Liver microsomes are rich in cytochrome P450 (CYP450) enzymes, which are major players in phase I metabolism. nih.gov Intestinal epithelium also contains metabolic enzymes and is the first site of metabolism for orally administered compounds.

Potential biotransformation products of acetylastragaloside in these systems could include:

Deacetylation Products: The ester linkage of the acetyl group is susceptible to hydrolysis by esterase enzymes present in liver microsomes and other tissues, which would yield the corresponding astragaloside.

Deglycosylation Products: Hydrolysis of the glycosidic bonds by glycosidases in the intestinal epithelium or liver could lead to the removal of sugar moieties, resulting in the aglycone core (cycloastragenol) or partially deglycosylated saponins.

Oxidation Products: The triterpenoid backbone could undergo hydroxylation or other oxidative modifications catalyzed by CYP450 enzymes in the liver microsomes.

The following interactive table outlines a typical experimental design for such a study.

ParameterDescription
Test System Rat, human liver microsomes; Intestinal S9 fraction
Substrate Acetylastragaloside
Incubation Time 0, 15, 30, 60, 120 minutes
Cofactors NADPH (for CYP450-mediated reactions)
Analysis Method LC-MS/MS for metabolite identification and quantification

Based on the predicted biotransformation products, the primary metabolic enzymes and pathways involved in the metabolism of acetylastragaloside would likely be:

Esterases: Responsible for the deacetylation of the molecule.

Glycosidases: Involved in the cleavage of sugar residues.

Cytochrome P450 Enzymes: Catalyzing oxidative modifications of the triterpenoid skeleton.

To confirm the involvement of specific CYP450 isoforms, further experiments using recombinant human CYP enzymes or specific chemical inhibitors would be necessary. The major metabolic pathways are anticipated to be hydrolysis (deacetylation and deglycosylation) and oxidation.

Preclinical Pharmacokinetic and In Vivo Metabolism Studies

Preclinical pharmacokinetic studies in animal models are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. As there is a lack of specific pharmacokinetic data for acetylastragaloside, the following information is based on studies of the structurally similar and more extensively researched astragaloside IV, providing a predictive overview.

Pharmacokinetic studies of astragaloside IV in rats have demonstrated that it exhibits poor oral bioavailability. This is a common characteristic of many saponins due to their large molecular weight and hydrophilicity, which limits their passive diffusion across the intestinal membrane.

The presence of an acetyl group on acetylastragaloside could potentially increase its lipophilicity compared to non-acetylated astragalosides. This might lead to slightly improved membrane permeability and oral absorption, although this is expected to remain relatively low.

Following absorption, astragaloside IV has been shown to distribute into various tissues. The distribution of acetylastragaloside would likely be influenced by its physicochemical properties. The potential for increased lipophilicity due to the acetyl group might result in a different tissue distribution profile compared to astragaloside IV, with potentially greater penetration into certain tissues.

The following table summarizes key pharmacokinetic parameters for astragaloside IV in rats after intravenous administration, which can serve as a reference for predicting the behavior of acetylastragaloside.

Pharmacokinetic ParameterValue (for Astragaloside IV in rats)Potential Influence of Acetyl Group on Acetylastragaloside
Half-life (t½) ~1.6 hoursMay be altered depending on metabolic stability
Volume of Distribution (Vd) ~0.6 L/kgPotentially larger due to increased lipophilicity
Clearance (CL) ~0.25 L/h/kgMay be influenced by deacetylation and other metabolic pathways
Oral Bioavailability <1%May be slightly higher due to increased lipophilicity

Analysis of Excretion Pathways and Metabolite Profiles in Preclinical Organisms

Comprehensive searches of scientific literature did not yield specific studies on the excretion pathways and metabolite profiles of this compound in any preclinical organisms. While research is available for the related compound, Astragaloside IV, the addition of an acetyl group to the molecule can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, data for Astragaloside IV cannot be accurately extrapolated to this compound.

Information regarding the biotransformation of this compound, including the identification of its metabolites in biological matrices such as urine, feces, or plasma of preclinical models, remains unavailable in the public domain. Consequently, a detailed analysis of its metabolic fate, including the percentages of the compound excreted through various routes and the characterization of its metabolic products, cannot be provided at this time.

Due to the absence of experimental data, the creation of data tables summarizing the excretion pathways and metabolite profiles for this compound is not possible. Further preclinical pharmacokinetic and metabolism studies are required to elucidate these critical aspects of its disposition.

Molecular and Cellular Mechanisms of Action in Vitro Investigations

Investigation of Specific Molecular Targets and Receptor Interactions

Identifying the direct molecular targets of a compound is a cornerstone of understanding its mechanism of action. This involves determining which proteins or receptors the compound binds to and the nature of that interaction.

Assessment of Protein Binding Affinities (e.g., FLI1 interaction profile)

Assessing protein binding affinities quantifies the strength of the interaction between a compound and its target protein. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or mass photometry can measure binding constants such as the dissociation constant () or half-maximal inhibitory concentration (). These values indicate how effectively a compound binds to its target refeyn.com.

The FLI1 (Friend leukemia integration 1) protein is a transcription factor belonging to the ETS family, known for its role in gene regulation, particularly in certain cancers nih.govnih.govbiorxiv.org. Studies on FLI1 have elucidated its DNA-binding domain (DBD) and structural features, including its propensity for dimerization, which can influence its transcriptional activity nih.gov. Understanding the binding affinity of a compound to FLI1 would involve experiments to determine how strongly Acetytastragaloside interacts with this protein, potentially modulating its function as a transcription factor.

Data Table Concept: Protein Binding Affinity If this compound were found to bind to FLI1 or other specific protein targets, a data table would typically present findings such as:

Target ProteinBinding Assay UsedBinding Affinity ( or )UnitsReference/Notes
FLI1SPR / ITC / Mass Photometry[Value]nM / µM[Study Citation]
[Other Target][Assay Type][Value][Units][Study Citation]

Application of Cellular Thermal Shift Assays (CETSA) for Target Engagement Validation

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to confirm direct target engagement of a compound within intact cells or tissues mdpi.comwikipedia.orgdrugtargetreview.compelagobio.comnih.gov. CETSA is based on the principle that when a ligand binds to its target protein, it often stabilizes the protein, increasing its melting temperature and resistance to thermal denaturation. By exposing cells to a compound and then applying heat, followed by separating soluble and aggregated proteins, one can detect shifts in protein stability that indicate compound-target interaction. This method is label-free and can be applied without modifying the target protein or the compound wikipedia.orgdrugtargetreview.com. CETSA can be adapted for high-throughput screening and can provide insights into drug-target interactions under physiological conditions mdpi.comdrugtargetreview.compelagobio.com.

Data Table Concept: CETSA Results CETSA experiments typically yield data that can be visualized to show the effect of a compound on protein thermal stability. A data table might summarize these findings:

Target ProteinCompound ConcentrationMelting Temperature Shift ()Assay Method (e.g., Western Blot, MS)Notes
[Target 1][Concentration][Value] °C[Method][Observation]
[Target 2][Concentration][Value] °C[Method][Observation]

Elucidation of Intracellular Signaling Cascade Modulation

Compounds can exert their effects by modulating intracellular signaling pathways, which are complex networks of protein interactions that control cellular functions.

Effects on Gene Expression Profiles and Transcriptional Regulation (e.g., miRNA modulation)

Compounds can influence cellular behavior by altering gene expression. This can occur through direct interaction with transcription factors, epigenetic modifications, or by modulating regulatory molecules like microRNAs (miRNAs). miRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally, typically by binding to messenger RNA (mRNA) targets and leading to their degradation or translational repression liverpool.ac.uknih.govplos.org. Changes in miRNA expression profiles can therefore lead to widespread alterations in protein synthesis and cellular function liverpool.ac.ukfrontiersin.orgjmaj.jp. Investigating this compound's effects on gene expression would involve analyzing changes in mRNA levels or miRNA profiles in treated cells compared to controls.

Data Table Concept: Gene Expression or miRNA Modulation If this compound influences gene expression or miRNA profiles, data tables would present quantitative changes:

Analyte TypeAnalyte NameFold Change (Treated vs. Control)p-valueNotes
Gene[Gene A][Value][Value][Up/Down-regulated]
miRNA[miRNA-X][Value][Value][Up/Down-regulated]

Influence on Protein Expression Levels and Post-Translational Modifications

Beyond regulating gene expression, compounds can directly impact protein levels and their functional states through post-translational modifications (PTMs). PTMs are chemical modifications that occur after protein synthesis, such as phosphorylation, glycosylation, ubiquitination, and acetylation, which can alter a protein's activity, localization, stability, and interactions thermofisher.comcellculturecompany.comnih.govnih.gov. For instance, phosphorylation, the addition of a phosphate (B84403) group, is a common PTM that regulates numerous cellular processes thermofisher.comnih.gov. Studying this compound's effects would involve analyzing changes in the expression levels of specific proteins and identifying any alterations in their PTM status using techniques like Western blotting or mass spectrometry.

Data Table Concept: Protein Expression and PTM Analysis Data from studies investigating protein expression and PTMs could be presented as follows:

Protein NameChange in Expression (Fold Change)Observed PTMsPTM Site(s)Notes
[Protein X][Value]PhosphorylationSerine 123[Effect on activity]
[Protein Y][Value]AcetylationLysine 45[Effect on localization]

Immunomodulatory Activities at the Cellular Level

Regulation of Inflammatory Mediator Production (e.g., cytokines, chemokines)

Due to the absence of data pertaining to these specific cellular and immunomodulatory mechanisms for this compound, it is not possible to generate the article content as per your detailed instructions and strict adherence to the provided outline.

Pharmacological Investigations in Preclinical Animal Models

Evaluation of Biological Activities in Defined Disease Models

The biological activities of Acetytastragaloside have been assessed in various preclinical disease models to understand its therapeutic potential.

Hematological malignancies, such as leukemia and lymphoma, are a significant group of life-threatening systemic diseases mdpi.comnih.gov. Research into compounds that can target these conditions often involves the use of animal models that mimic human blood cancers nih.govwjon.org. While specific studies detailing this compound's efficacy in erythroleukemia models were not directly found in the provided search results, the general approach involves using genetically engineered mouse models or chemically induced models to study the development and progression of these diseases nih.govfrontiersin.orgdovepress.com. These models are instrumental in testing novel antileukemic drugs and understanding treatment resistance nih.gov.

Inflammatory and immune-related conditions encompass a broad spectrum of diseases where the immune system is dysregulated swissbiotech.orgfrontiersin.orguniversiteitleiden.nlmdpi.com. Animal models are vital for studying these conditions, as they allow for the investigation of complex immune responses and the evaluation of immunomodulatory compounds swissbiotech.orgfrontiersin.orguniversiteitleiden.nlmdpi.comnih.govnih.gov. Studies in this area often involve chemically induced models, such as those used for inflammatory bowel disease (IBD) or autoimmune diseases like rheumatoid arthritis and multiple sclerosis nih.govnih.govyoutube.comnih.govplos.orgfuturehealthjournal.com. These models help researchers understand the molecular and cellular mechanisms underlying inflammation and immune dysregulation, and assess the potential of compounds like this compound to modulate these processes universiteitleiden.nlmdpi.comnih.gov.

In Vivo Mechanistic Elucidation and Target Validation

Understanding the precise molecular and cellular mechanisms by which a compound exerts its effects in a living organism is critical for drug development. In vivo studies are essential for confirming findings from in vitro experiments and validating potential therapeutic targets within a whole-organism context biocytogen.comptfarm.plnih.govwur.nlnih.gov.

Preclinical research aims to bridge the gap between in vitro observations and in vivo efficacy. This involves confirming that molecular and cellular mechanisms identified in cell cultures or isolated tissues are indeed active and relevant within a complex animal system nih.govnih.govwur.nlnih.gov. For this compound, this would entail demonstrating how its interactions with specific cellular pathways or molecules in vitro translate to observable effects in animal models of disease. For example, if in vitro studies suggest this compound modulates inflammatory signaling pathways, in vivo studies would aim to confirm this modulation in relevant animal tissues and correlate it with improved disease outcomes nih.govnih.govmdpi.com.

Tissue Distribution and Organ-Specific Effects in Preclinical Models (excluding toxicity)

Understanding where a compound distributes within the body and its effects on specific organs is crucial for determining its therapeutic window and potential for targeted action ppd.comnih.govnih.gov. Tissue distribution studies, often part of pharmacokinetic assessments, help map the compound's journey through the organism ppd.comnih.govnih.gov.

Astragaloside (B48827) IV, a related compound, has shown moderate to fast elimination with an elimination half-life of approximately 98.1 minutes in male rats at a dose of 0.75 mg/kg nih.gov. In these studies, the highest concentrations of Astragaloside IV were detected in the lung and liver, with limited distribution to the brain, suggesting potential difficulty in crossing the blood-brain barrier nih.gov. Approximately 50% of the parent Astragaloside IV was recovered in urine and feces, indicating metabolism or other elimination pathways nih.gov. These findings provide insights into how such compounds are processed by the body, which is essential for understanding their efficacy and potential organ-specific interactions, excluding direct toxicity assessments ppd.comnih.govnih.gov.

Compound List:

this compound

Astragaloside IV

Quantitative and Qualitative Assessment of this compound Distribution Across Organs and Tissues

Understanding the pharmacokinetic profile of a compound, particularly its absorption, distribution, metabolism, and excretion (ADME), is fundamental in preclinical drug development. The distribution phase describes how a compound moves from the systemic circulation into various tissues and organs throughout the body merckvetmanual.commsdmanuals.com. This process is influenced by several factors, including blood flow to different tissues, the compound's ability to cross cell membranes, its lipid solubility, and its binding affinity to plasma proteins and tissue components msdmanuals.com.

Quantitative and qualitative assessments of this compound distribution would typically involve administering the compound to preclinical animal models (e.g., rodents) and then collecting biological samples at various time points. These samples would include blood plasma and homogenized tissues from different organs. Analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are commonly employed to quantify the concentration of this compound in these matrices frontiersin.org. This allows for the determination of key pharmacokinetic parameters, including the volume of distribution, which indicates the extent to which the compound distributes into tissues relative to plasma merckvetmanual.com.

Qualitative assessments would involve mapping the presence and relative abundance of this compound across a range of organs. Generally, compounds tend to distribute unevenly, with higher concentrations often observed in well-perfused organs like the liver and kidneys, while penetration into poorly perfused tissues like muscle or adipose tissue may be slower msdmanuals.comnih.gov. Specific studies on other compounds have shown that organs such as the liver and kidneys often exhibit the highest concentrations of administered substances, followed by lungs, brain, and then muscle tissue frontiersin.orgnih.gov. The precise distribution pattern for this compound would be determined through such dedicated preclinical studies.

Due to the absence of specific published quantitative data for this compound's distribution in preclinical animal models in the reviewed literature, the table below serves as an illustrative example of the type of data that would be generated and presented from such studies.

Illustrative Data Table: this compound Distribution in Preclinical Animal Models

Organ/TissueMean Concentration (e.g., µg/g or ng/mL)% Total Dose Recovered in OrganQualitative Distribution Assessment
Liver[Specific Value][Specific Value][e.g., High Accumulation]
Kidney[Specific Value][Specific Value][e.g., Moderate Distribution]
Spleen[Specific Value][Specific Value][e.g., Low to Moderate]
Lung[Specific Value][Specific Value][e.g., Moderate Distribution]
Heart[Specific Value][Specific Value][e.g., Low to Moderate]
Brain[Specific Value][Specific Value][e.g., Limited Penetration]
Muscle[Specific Value][Specific Value][e.g., Slow Distribution]
Adipose Tissue[Specific Value][Specific Value][e.g., Slow Distribution]
Plasma[Specific Value]N/A[e.g., Circulating Concentration]

Note: The values in the table are placeholders. Specific quantitative data for this compound distribution across organs and tissues from preclinical studies were not available in the reviewed literature.

Histopathological and Biomarker Analysis of Organ-Specific Responses, Independent of Adverse Events

Histopathological analysis is a cornerstone of preclinical safety and efficacy evaluation, involving the microscopic examination of tissue samples to identify structural changes at the cellular and tissue level waxitinc.comamazon.comugent.be. In the context of pharmacological investigations, histopathology can reveal how a compound interacts with specific organs, potentially indicating its mechanism of action or its influence on cellular processes. This analysis is conducted independently of any adverse events, focusing solely on the compound's biological effects on tissue morphology. Common techniques include staining with Hematoxylin and Eosin (H&E) for general tissue architecture and immunohistochemistry (IHC) to detect specific proteins or cellular markers waxitinc.com.

Biomarker analysis complements histopathology by providing molecular-level insights into a compound's effects nih.govnuvisan.comnih.gov. Biomarkers can be specific molecules, proteins, or genetic expressions that indicate a particular biological pathway being activated or modulated by the compound researchgate.net. By analyzing these markers within specific organs or tissues, researchers can gain a deeper understanding of the compound's target engagement, cellular responses, or functional impact, without necessarily inferring toxicity. For example, changes in the expression levels of specific enzymes or signaling proteins within liver cells, as detected by IHC or other molecular assays, could indicate how this compound is influencing hepatic metabolic pathways.

The combined approach of histopathology and biomarker analysis allows for a comprehensive evaluation of organ-specific responses. For instance, examining kidney tissue histologically for structural integrity alongside measuring the levels of specific renal biomarkers can provide a detailed picture of the compound's effect on renal function. Such analyses help to build a profile of the compound's pharmacological activity at the tissue level.

As with distribution data, specific detailed histopathological findings or direct biomarker analyses for this compound in preclinical studies were not found in the reviewed literature. The table below illustrates the structure and type of data that would be presented in such an investigation, focusing on organ-specific responses.

Illustrative Data Table: this compound Organ-Specific Responses (Histopathology & Biomarkers)

Organ/TissueHistopathological Observation (e.g., Cellular Morphology, Tissue Architecture)Biomarker(s) Analyzed (e.g., Protein X, Gene Y Expression)Biomarker Level/Status (e.g., Upregulated, Downregulated, Specific Value)Interpretation of Organ-Specific Response (Independent of Adverse Events)
Liver[e.g., Normal hepatocyte structure observed][e.g., Hepatic Enzyme Z][e.g., Increased Activity][e.g., Suggests modulation of hepatic metabolic pathway Z]
Kidney[e.g., Intact glomerular and tubular architecture][e.g., Renal Marker Alpha][e.g., Decreased Level][e.g., Indicates potential influence on renal filtration processes]
Heart[e.g., Cardiomyocyte integrity maintained][e.g., Cardiac Protein Beta][e.g., No significant change][e.g., No discernible impact on cardiac cellular markers]
Brain[e.g., Neuronal morphology preserved][e.g., Neurotransmitter Gamma][e.g., Elevated Level][e.g., Suggests potential neurochemical signaling modulation]

Note: The observations and interpretations in the table are illustrative examples. Specific histopathological findings or biomarker data directly linked to this compound from preclinical studies were not available in the reviewed literature.

Compound List:

this compound

Structure Activity Relationship Sar Studies of Acetytastragaloside

Identification of Critical Structural Moieties for Observed Biological Activities

Glycosylation Pattern: Like other saponins (B1172615), Acetylastragaloside I has sugar chains attached to its aglycone core. These sugar moieties significantly influence the compound's pharmacokinetic properties, such as solubility and bioavailability. The specific types of sugars (e.g., xylose, glucose) and the way they are linked together determine the molecule's size, polarity, and ability to interact with cell membranes and receptors. For instance, astragalosides are known to possess sugar chains at the C3 and C6 positions of the cycloartane (B1207475) skeleton. nih.gov

Acetyl Groups: The defining feature of Acetylastragaloside I compared to some of its close relatives, like Astragaloside (B48827) IV, is the presence of acetyl groups on the sugar residues. researchgate.netresearchgate.net Specifically, Astragaloside I is characterized by acetylation on the xylopyranosyl moiety attached at the C3 position. These acetyl groups can significantly alter the molecule's lipophilicity, potentially affecting its ability to cross cellular membranes. Furthermore, acetylation can influence the conformation of the sugar chain, thereby altering the binding affinity of the entire molecule to its biological targets. Some research on related saponins has suggested that the presence of an acetyl group can be essential for certain biological activities, such as antifungal effects. researchgate.net

Comparative Analysis of Acetytastragaloside Activity with Closely Related Astragalosides and Saponins

To understand the specific contribution of the acetyl groups, a comparative analysis with structurally similar astragalosides is essential. The most studied of these is Astragaloside IV, which is structurally identical to Acetylastragaloside I except for the lack of acetyl groups. researchgate.net

Astragaloside IV is widely recognized for a broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. nih.govnih.govnih.gov The conversion of Astragaloside I into Astragaloside IV can occur during extraction processes, which suggests the acetyl groups are relatively labile. researchgate.net This comparison allows for inferences about the role of acetylation. While direct comparative studies on the full range of biological activities are not extensively documented for Acetylastragaloside I, the available information suggests that deacetylation to form Astragaloside IV often leads to a more biologically active compound in many assays. nih.gov This indicates that the acetyl groups may modulate activity, potentially serving as a prodrug feature or influencing pharmacokinetics, rather than directly enhancing potency for many of the activities attributed to Astragaloside IV.

CompoundAglyconeGlycosylation at C3Glycosylation at C6Key Reported Biological Activities
Acetylastragaloside I Cycloastragenol3-O-(2',4'-di-O-acetyl)-β-D-xylopyranosyl6-O-β-D-glucopyranosylPrecursor to Astragaloside IV; specific activities are less characterized than Astragaloside IV.
Astragaloside II Cycloastragenol3-O-(2'-O-acetyl)-β-D-xylopyranosyl6-O-β-D-glucopyranosylIntermediate in acetylation between Acetylastragaloside I and Astragaloside IV.
Astragaloside IV Cycloastragenol3-O-β-D-xylopyranosyl6-O-β-D-glucopyranosylAnti-inflammatory, antioxidative, neuroprotective, anticancer, immunomodulatory. nih.govnih.govfrontiersin.orgmdpi.com
Agroastragaloside V (24S)-3β,6α,24α,25-tetrahydroxy-9,19-cyclolanostane3-O-β-(2'-O-acetyl)-d-xylopyranosyl6-O-β-d-glucopyranosylInhibits LPS-induced nitric oxide production. nih.gov

This table is based on available data and highlights the structural differences and the general focus of research on these compounds.

Rational Design and Exploratory Synthesis of this compound Analogs for Mechanistic Probing and Potential Efficacy Optimization

The rational design of analogs based on a natural product scaffold like Acetylastragaloside I is a key strategy in medicinal chemistry to develop more potent and selective therapeutic agents. nih.govmdpi.com Based on the SAR insights, several strategies could be employed for the exploratory synthesis of Acetylastragaloside I analogs.

Modification of Acetyl Groups: To systematically probe the role of the acetyl moieties, analogs could be synthesized with variations at these positions. This could involve:

Deacetylation: Selective removal of one or both acetyl groups to generate Astragaloside II and Astragaloside IV, respectively, to confirm their relative contributions to specific biological activities.

Acyl Group Variation: Replacing the acetyl groups with other acyl groups of varying chain lengths and steric bulk (e.g., propionyl, butyryl) could elucidate the optimal lipophilicity and size for receptor binding.

Bioisosteric Replacement: Substituting the ester functionality with other groups, such as amides or carbamates, could improve metabolic stability while maintaining key electronic features.

Alteration of the Sugar Moieties: The sugar chains are critical for solubility and interaction with biological targets. Exploratory synthesis could involve:

Glycosidic Bond Modification: Changing the linkage between the sugars or between the sugar and the aglycone could alter the molecule's conformation and activity.

Sugar Substitution: Replacing the xylose or glucose units with other sugars could identify if specific sugar recognition is important for the biological effect.

Such rationally designed analogs would be invaluable tools for mechanistic studies, helping to identify the specific cellular targets of Acetylastragaloside I and its derivatives. Furthermore, these synthetic efforts could lead to the optimization of its therapeutic potential, potentially enhancing efficacy, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.com

Future Directions and Advanced Research Perspectives

Development of Next-Generation Analytical Techniques for High-Throughput Screening and Comprehensive Profiling

Advancements in analytical chemistry are crucial for accelerating the discovery and characterization of bioactive compounds like Acetytastragaloside. Future research should focus on developing and implementing high-throughput screening (HTS) methodologies. This includes utilizing advanced hyphenated techniques, such as ultrafiltration coupled with HPLC-MS, bio-affinity chromatography, and ligand fishing, to efficiently identify novel active components and understand their interactions with biological targets nih.gov. Furthermore, comprehensive profiling techniques, potentially leveraging mass spectrometry-based methods like LC-MS/MS and GC-MS, are essential for detailed characterization of this compound and its related metabolites, impurities, and degradation products nih.govoxford-analytical.co.uklucideon.comintertek.com. The development of rapid and sensitive analytical methods will enable more efficient screening of natural sources and facilitate quality control in production and formulation processes.

Integration of Systems Biology Approaches (e.g., Proteomics, Metabolomics, Lipidomics) for Holistic Mechanistic Insights

To gain a deeper understanding of this compound's complex biological roles, integrating systems biology approaches is paramount. Combining proteomics, metabolomics, and potentially lipidomics can provide a holistic view of the compound's effects at multiple molecular levels nih.govmulti-omicsfacility.commetabolon.comunifr.ch. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can reveal alterations in metabolic pathways and downstream products nih.govmulti-omicsfacility.commetabolon.com. Such multi-omics data integration can uncover intricate signaling networks, identify key molecular targets, and elucidate the precise mechanisms underlying this compound's observed activities, such as its trypanocidal or immunomodulatory effects. This integrated approach is vital for understanding how this compound interacts within complex biological systems and for identifying potential biomarkers.

Exploration of Synergistic and Antagonistic Interactions with Other Bioactive Compounds from Astragalus

Astragalus species are rich sources of various bioactive compounds, including flavonoids, polysaccharides, and other saponins (B1172615) researchgate.netnih.gov. Future research should investigate the potential synergistic or antagonistic interactions between this compound and these co-occurring compounds. Understanding these interactions could lead to the development of optimized extracts or formulations with enhanced efficacy or novel therapeutic properties. For instance, exploring combinations with other known immunomodulatory or anti-inflammatory agents from Astragalus could amplify its beneficial effects or mitigate potential side effects. Research findings on other Astragalus compounds, such as Astragaloside (B48827) IV, which has shown cardio-protective and telomerase-activating effects researchgate.net, suggest a rich landscape for such investigations researchgate.net.

Advancements in Biotechnological Production and Sustainable Sourcing Methods

Given the increasing demand for natural products, sustainable and efficient production methods for this compound are essential. Research into biotechnological production, such as fermentation using engineered microbial cell factories or plant cell cultures, could offer a more stable and scalable alternative to traditional extraction from plant sources frontiersin.orgfoodsafety.institutersc.org. Developing robust fermentation processes that optimize yield and purity will be key. Concurrently, advancements in sustainable sourcing practices are crucial. This involves ensuring ethical labor practices, minimizing environmental impact, and maintaining supply chain transparency throughout the cultivation and harvesting of Astragalus species adec-innovations.comaccio.comarkay.comtesa.com. Research into optimizing cultivation conditions and exploring alternative, sustainable sources for related compounds could also be beneficial.

Development of Novel Preclinical Models for a Deeper Understanding of Complex Biological Roles

To fully characterize the therapeutic potential of this compound, the development of novel and more relevant preclinical models is necessary. While initial studies have shown trypanocidal activity chemsrc.com, further investigation is needed to understand its efficacy in more complex disease models, particularly those relevant to its broader reported activities, such as immunomodulation or anti-inflammatory effects. This could include developing in vitro and in vivo models that more accurately mimic human diseases or physiological conditions. For example, advanced cell-based assays, organ-on-a-chip technologies, or genetically engineered animal models could provide deeper insights into this compound's mechanisms of action and its efficacy in treating specific conditions.

Q & A

Q. What methodologies are critical for validating this compound’s anti-inflammatory mechanisms in complex biological systems?

  • Methodological Answer : Employ CRISPR/Cas9-edited cell lines (e.g., COX-2 knockouts) to isolate mechanism-specific effects. Use multiplex cytokine assays (e.g., Luminex) and single-cell RNA sequencing to map immune modulation. Cross-validate with immunohistochemistry in animal models of inflammation .

Guidance for Research Design

  • Data Contradiction Analysis : Apply Cochrane systematic review principles () to evaluate bias and heterogeneity in existing studies. Use funnel plots or Egger’s regression to detect publication bias .
  • Experimental Reproducibility : Document all protocols in line with ’s emphasis on methodological transparency. Share raw data and code via repositories to enable replication .
  • Scope Management : Narrow questions to specific variables (e.g., “How does this compound modulate miR-21 in hepatocellular carcinoma?”) to ensure feasibility, as per and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.